![molecular formula C19H26N4O4S B1682436 Tozadenant CAS No. 870070-55-6](/img/structure/B1682436.png)
Tozadenant
Übersicht
Beschreibung
Tozadenant (also known as SYN115) is an oral, selective adenosine A2A receptor antagonist . It has been investigated for the basic science of Cocaine Dependence . In animal models of Parkinson’s disease, Tozadenant has shown potential to improve motor function .
Synthesis Analysis
A liquid chromatography-mass spectrometry-based bioanalytical method was qualified and applied for the quantitative analysis of Tozadenant in rat plasma . A good calibration curve was observed in the range from 1.01 to 2200 ng/mL for Tozadenant using a quadratic regression .
Molecular Structure Analysis
The molecular structure of Tozadenant is C19H26N4O4S with a molecular weight of 406.5 . It belongs to the class of organic compounds known as benzothiazoles, which are organic compounds containing a benzene fused to a thiazole ring .
Chemical Reactions Analysis
In vitro and preclinical in vivo pharmacokinetic (PK) properties of Tozadenant were studied through developed bioanalytical methods . Human PK profiles were predicted using physiologically based pharmacokinetic (PBPK) modeling based on these values .
Physical And Chemical Properties Analysis
The physicochemical and ADME properties of Tozadenant, such as pKa, logP, permeability, solubility, and blood/plasma ratio, were predicted by the ADMET predictor module in GastroPlus™ based on the structure of Tozadenant .
Wissenschaftliche Forschungsanwendungen
Parkinson’s Disease Treatment
Tozadenant is one of the selective adenosine A2a receptor antagonists with potential to be a new therapeutic drug for Parkinson’s disease (PD) . The motor symptoms of PD are caused by reduced dopamine levels in the basal ganglia . Tozadenant, by influencing the amount of dopamine in basal ganglia, can potentially improve the motor symptoms of PD .
Pharmacokinetic Studies
Tozadenant has been used in pharmacokinetic (PK) studies. A liquid chromatography-mass spectrometry based bioanalytical method was qualified and applied for the quantitative analysis of tozadenant in rat plasma . This method was used to study the in vitro and preclinical in vivo PK properties of tozadenant .
Human Pharmacokinetics Prediction
Tozadenant has been used in human pharmacokinetics prediction using physiologically based pharmacokinetic (PBPK) modeling . The PBPK model was initially optimized using in vitro and in vivo PK data obtained by intravenous administration at a dose of 1 mg/kg in rats . The human PK of tozadenant after oral administration at a dose of 240 mg was simulated by using an optimized and validated PBPK model .
Radiosynthesis
Tozadenant is a promising lead structure for the development of A2A receptor-selective positron emission tomography (PET) probes . Radiosynthesis and in vitro evaluation of [11C]tozadenant as an adenosine A2A receptor radioligand has been conducted .
In Vitro Autoradiography
In vitro autoradiography in pig and rat brain slices has been conducted using [11C]tozadenant . This demonstrated the expected striatal accumulation pattern and confirmed the A2A receptor specificity of the radioligand .
In Vivo PET Studies
[11C]tozadenant is a promising tool for in vivo PET studies on the cerebral pharmacokinetics and brain distribution of tozadenant . This can provide valuable insights into the cerebral pharmacokinetics and brain distribution of tozadenant .
Safety And Hazards
Tozadenant’s clinical trial was discontinued due to serious adverse events . Several people living with Parkinson’s who participated in the Phase III trial for Tozadenant experienced agranulocytosis — a severe drop in the number of white blood cells which fight infection — leading to cases of sepsis and five fatalities .
Eigenschaften
IUPAC Name |
4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-19(25)5-7-23(8-6-19)18(24)21-17-20-15-14(26-2)4-3-13(16(15)28-17)22-9-11-27-12-10-22/h3-4,25H,5-12H2,1-2H3,(H,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBRWUQWSKXMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tozadenant | |
CAS RN |
870070-55-6 | |
Record name | Tozadenant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870070556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tozadenant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOZADENANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9K857J81I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.